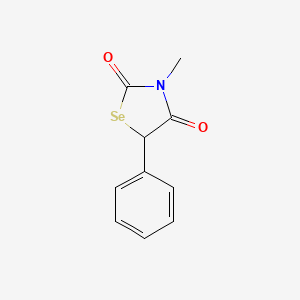
3-Methyl-5-phenyl-1,3-selenazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-phenyl-1,3-selenazolidine-2,4-dione is an organoselenium compound with the molecular formula C10H9NO2Se.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-1,3-selenazolidine-2,4-dione typically involves the reaction of phenylselenyl chloride with 3-methyl-2,4-thiazolidinedione under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the selenazolidine ring .
Industrial Production Methods
This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-phenyl-1,3-selenazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can produce various selenoethers .
Aplicaciones Científicas De Investigación
3-Methyl-5-phenyl-1,3-selenazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing heterocycles.
Medicine: Research is ongoing into its potential therapeutic uses, such as anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-phenyl-1,3-selenazolidine-2,4-dione involves its interaction with various molecular targets and pathways. Selenium-containing compounds are known to exert their effects through redox reactions, where they can act as antioxidants by neutralizing reactive oxygen species. This compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-5-phenyl-1,3-thiazolidine-2,4-dione: Similar structure but contains sulfur instead of selenium.
3-Methyl-5-phenyl-1,3-oxazolidine-2,4-dione: Contains oxygen instead of selenium.
3-Methyl-5-phenyl-1,3-imidazolidine-2,4-dione: Contains nitrogen instead of selenium.
Uniqueness
The uniqueness of 3-Methyl-5-phenyl-1,3-selenazolidine-2,4-dione lies in the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs.
Propiedades
Número CAS |
5533-48-2 |
|---|---|
Fórmula molecular |
C10H9NO2Se |
Peso molecular |
254.15 g/mol |
Nombre IUPAC |
3-methyl-5-phenyl-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C10H9NO2Se/c1-11-9(12)8(14-10(11)13)7-5-3-2-4-6-7/h2-6,8H,1H3 |
Clave InChI |
KJNYFWCNFSZCFK-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C([Se]C1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


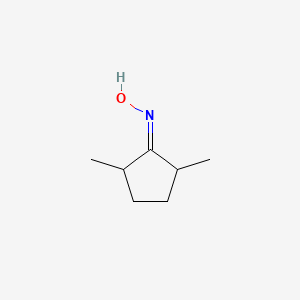
![[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid](/img/structure/B14738023.png)

![8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14738037.png)
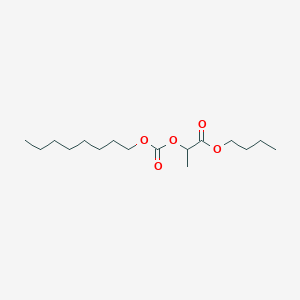
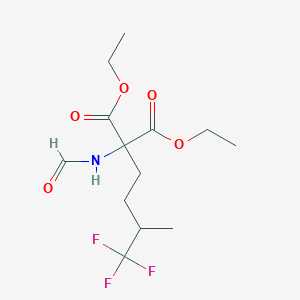
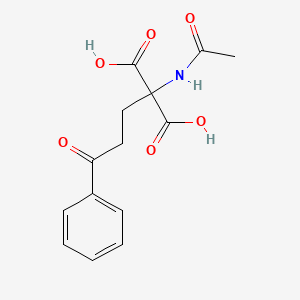
![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
![1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one](/img/structure/B14738078.png)
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)
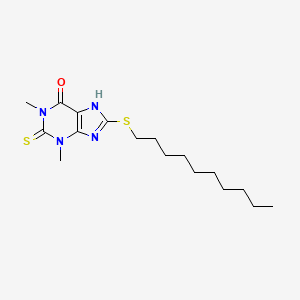
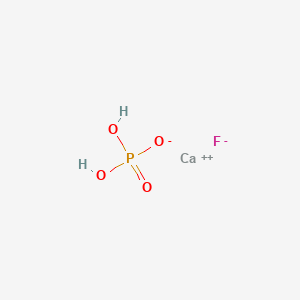

![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
